

Technical Support Center: Navigating Research Funding Disruptions from SB1617

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Compound of Interest

Compound Name: SB1617

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This support center provides guidance and resources for researchers, scientists, and drug development professionals affected by the recent funding cuts due to Senate Bill 1617 (**SB1617**). Our goal is to offer actionable advice to help you manage this transition, explore new opportunities, and adapt your research to the current funding landscape.

Frequently Asked Questions (FAQs)

Q1: What is **SB1617** and how does it impact my research?

A1: **SB1617** is a state-level legislative action that has reallocated a significant portion of the state's research and development budget. The primary impact has been the reduction or elimination of state-funded grants, particularly those focused on fundamental and pre-clinical research. This means that projects heavily reliant on state funding may face immediate termination or significant budget shortfalls. Researchers are advised to review the terms of their grants and consult with their institution's sponsored programs office to understand the specific implications for their work.

Q2: My grant was terminated. What are the first three things I should do?

A2:

- **Contact Your Program Officer and Institutional Officials:** Open a line of communication with your program officer to understand the specifics of the grant termination.^[1] Concurrently,

inform your department chair and sponsored programs office. They can provide guidance on institutional policies and potential bridge funding.^[2]^[3]

- **Assess Your Financial and Research Status:** Conduct a thorough audit of your current lab finances, ongoing experiments, and personnel commitments.^[1] Determine the critical tasks that need to be completed to preserve data and what resources are immediately required.^[1]
- **Communicate with Your Team:** Be transparent with your lab members about the funding situation. Discuss potential impacts on their positions and work together to plan the next steps for ongoing projects.

Q3: Can I use remaining funds to wind down my experiments?

A3: This depends on the specific terms of the grant termination notice. In most cases, you will be allowed to use remaining funds for non-cancellable costs and expenses related to the orderly termination of the project. It is crucial to get written approval from your program officer and institutional grants management office before spending any remaining funds to ensure compliance.

Q4: What are my options for supporting my graduate students and postdoctoral staff?

A4: Supporting your trainees is a top priority. Explore options such as institutional training grants (T32, T90), individual fellowships (F-series grants), and teaching assistantship opportunities within your university. Your institution's graduate school and office of postdoctoral affairs can be valuable resources in identifying these opportunities.

Troubleshooting Guide: Adapting Your Research and Lab Operations

This section provides solutions to common challenges you may face during this transition.

Issue: I can no longer afford a critical reagent or service for my key experiment.

- **Solution 1: Explore Cost-Effective Alternatives:** Research and validate cheaper methods or reagents. This could involve switching from pre-made kits to preparing your own solutions or using an alternative, less expensive assay that provides similar data.

- **Solution 2: Seek Collaborations:** Partner with other labs that have the necessary equipment or reagents. Offering co-authorship in exchange for access can be a mutually beneficial arrangement.
- **Solution 3: Negotiate with Vendors:** Contact your sales representatives to inquire about discounts, bulk pricing, or reagent-lending programs for labs facing funding challenges.

Issue: I have valuable data from an incomplete project that I cannot afford to continue.

- **Solution 1: Focus on Publishing Preliminary Findings:** Analyze your existing data and consider publishing it as a preliminary communication or a smaller-scope paper. This ensures your work is disseminated and can be cited in future grant applications.
- **Solution 2: Use Data to Apply for New, Smaller Grants:** Frame a new, more focused grant proposal around your existing data. This demonstrates feasibility and can be a strong foundation for securing new funding.
- **Solution 3: Archive Data and Materials Properly:** If immediate publication or a new grant is not feasible, ensure all data, protocols, and materials are meticulously documented and stored. This will allow you to revisit the project when funding becomes available.

Issue: How can I maintain research momentum with a reduced team?

- **Solution 1: Prioritize High-Impact Projects:** Focus your team's efforts on one or two projects with the highest potential for publication or securing new funding.
- **Solution 2: Streamline Experimental Workflows:** Optimize protocols to be more efficient. This could involve automation if available, or redesigning experiments to have fewer steps.
- **Solution 3: Leverage Undergraduate and Master's Students:** If your institution has programs for student research, you can mentor junior researchers on specific parts of a project. This can provide valuable assistance while also being a great training opportunity.

Alternative Funding Strategies

With the reduction in state-level funding, diversifying your funding portfolio is essential. Consider a multi-pronged approach that includes federal grants, private foundations, and

industry partnerships.

Table 1: Overview of Alternative Funding Sources

Funding Source	Focus Areas	Typical Award Size	Key Considerations
Federal Agencies (NIH, NSF)	Broad range of basic, translational, and clinical research.	\$100K - \$2M+	Highly competitive; long application cycles.
Private Foundations (e.g., Bill & Melinda Gates Foundation, Chan Zuckerberg Initiative)	Often target specific diseases or high-risk, high-reward research.	Varies widely (\$50K - \$5M+)	Align your research with the foundation's mission.
Industry Partnerships & Corporate Sponsorship	Applied research with commercial potential.	Varies (can include in-kind support)	Intellectual property agreements are critical.
Disease-Specific Non-Profits (e.g., American Cancer Society, American Heart Association)	Research related to their specific disease focus.	\$50K - \$300K	Often have opportunities for early-career investigators.
Crowdfunding Platforms	Engaging the public to fund specific research questions.	\$5K - \$50K	Requires significant effort in marketing and public outreach.
Internal University Grants	Seed funding for new projects or bridge funding.	\$10K - \$75K	Check with your university's Office of Research.

Experimental Protocols: Cost-Effective Methodologies

Adapting your experimental protocols to be more resource-efficient is a key strategy. Below is an example of a cost-effective Western Blotting protocol.

Protocol: Cost-Effective Western Blotting for Protein Expression Analysis

Objective: To detect a specific protein in a complex mixture, such as a cell lysate, while minimizing reagent costs.

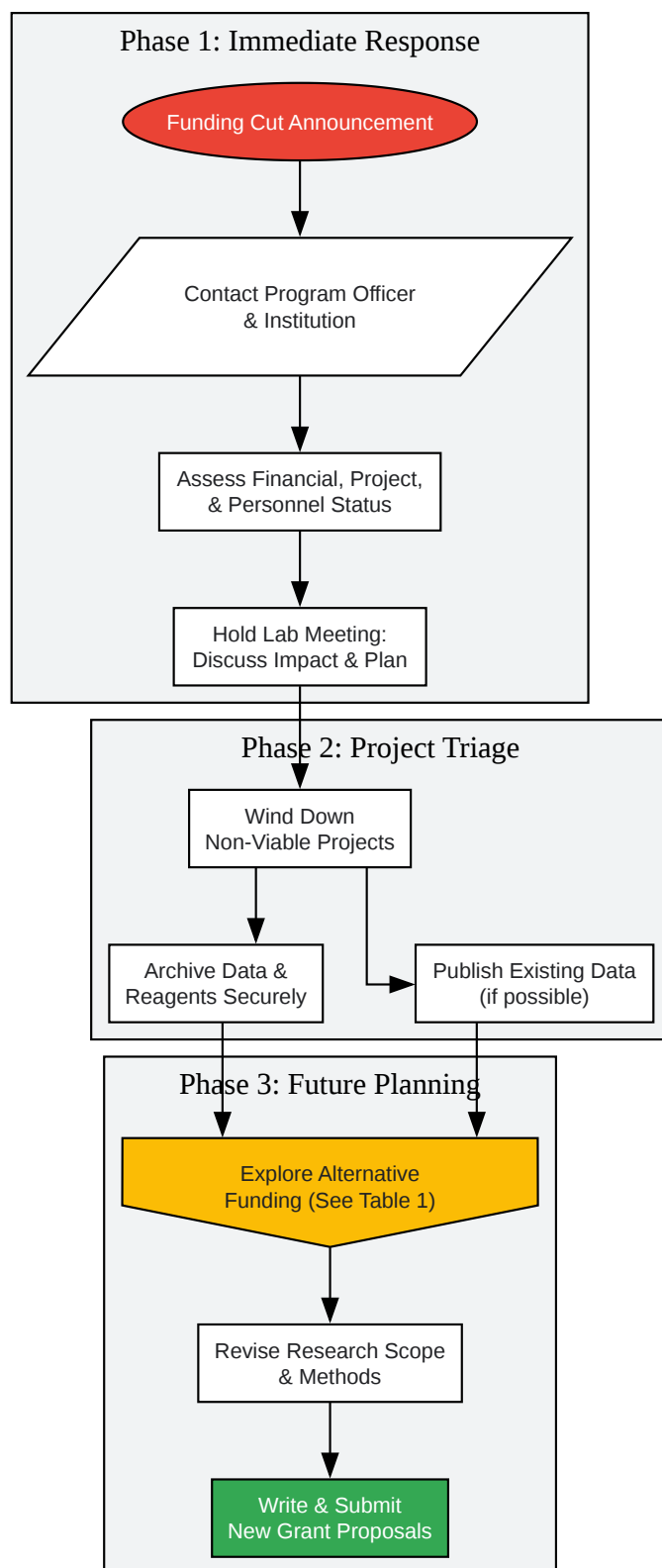
Methodology:

- **Protein Extraction:**
 - Instead of expensive commercial lysis buffers, use a homemade RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Add protease and phosphatase inhibitors just before use.
 - Quantify protein concentration using a Bradford assay, which is generally less expensive than a BCA assay.
- **SDS-PAGE:**
 - Pour your own polyacrylamide gels instead of buying pre-cast gels. This can significantly reduce costs, especially for high-throughput experiments.
 - Use a mini-gel system, which requires smaller volumes of all reagents.
- **Protein Transfer:**
 - Use a wet transfer system overnight at a low, constant voltage (e.g., 30V) in a cold room. While semi-dry systems are faster, wet transfer often provides better efficiency for a wider range of protein sizes and can be done with homemade transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
 - To reduce methanol usage, you can decrease the percentage to 10-15% for larger proteins, though this may require optimization.
- **Immunoblotting:**

- Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween 20). This is a much cheaper alternative to Bovine Serum Albumin (BSA).
- Primary Antibody Incubation: Incubate with your primary antibody overnight at 4°C. To conserve your antibody, perform the incubation in a small, sealed container with a minimal volume (e.g., 2-3 mL for a mini-blot). Consider testing a higher dilution of your antibody to extend its use.
- Washing: Perform 3 x 5-minute washes with a larger volume of TBST.
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. HRP-conjugated antibodies are generally less expensive than fluorescently-labeled ones.
- Washing: Repeat the 3 x 5-minute washes in TBST.
- Detection:
 - Use an enhanced chemiluminescence (ECL) substrate for detection. You can make your own ECL solutions or purchase from more affordable suppliers.
 - Expose the blot to X-ray film or use a digital imager. If using film, optimize your exposure times to avoid wasting film.

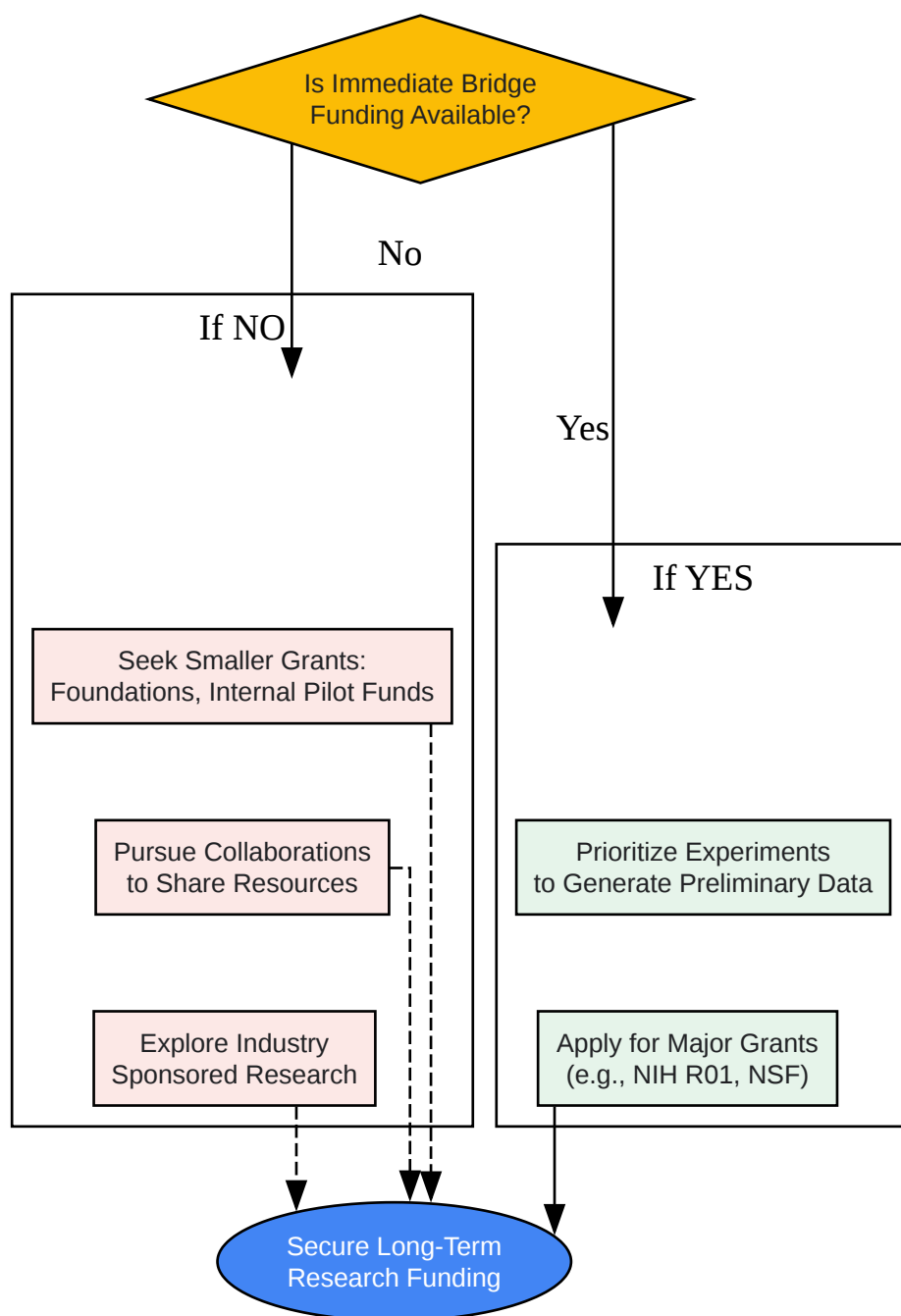
Visualizations: Workflows and Decision Pathways

The following diagrams illustrate key decision-making processes for researchers affected by **SB1617**.



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Caption: A workflow for navigating the immediate aftermath of a funding cut.



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Caption: Decision pathway for seeking new research funding.

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